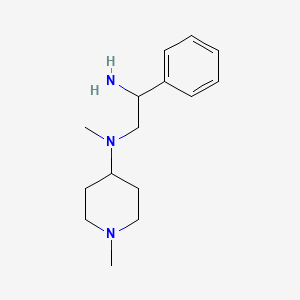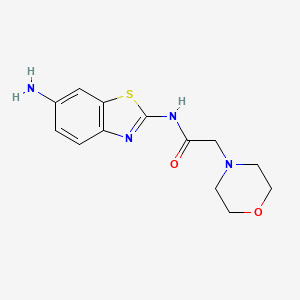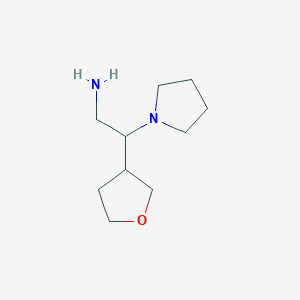
2-(oxolan-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxolan-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine (also known as OPE or OPEA) is an organic compound that is an analogue of the neurotransmitter dopamine. It is an amine compound that is a derivative of the amino acid leucine, and is used in scientific research as a probe for studying the effects of dopamine in the brain. OPE has been extensively studied and is known to have a wide range of biochemical and physiological effects on the body.
Applications De Recherche Scientifique
OPE is widely used in scientific research, primarily as a tool to study the effects of dopamine in the brain. OPE has been used in studies of the effects of dopamine on behavior, cognition, and learning in animal models, as well as to study the effects of dopamine on the development of neural networks. OPE has also been used to study the effects of dopamine on the release of neurotransmitters, and to study the effects of dopamine on the metabolism of dopamine in the brain.
Mécanisme D'action
OPE acts as an agonist of the dopamine receptor, binding to the receptor and activating it. This activation of the dopamine receptor triggers a cascade of biochemical and physiological effects in the body, including the release of neurotransmitters, the regulation of gene expression, and the modulation of synaptic plasticity.
Biochemical and Physiological Effects
The activation of the dopamine receptor by OPE has a wide range of biochemical and physiological effects. OPE has been shown to increase the release of dopamine in the brain, as well as to increase the production of other neurotransmitters, such as serotonin and norepinephrine. OPE has also been shown to increase the expression of genes involved in the regulation of synaptic plasticity, as well as to modulate the activity of neurons in the brain. In addition, OPE has been shown to have protective effects on neurons, protecting them from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of OPE in scientific research has several advantages. OPE is relatively easy to synthesize, and can be purified using standard chromatographic techniques. OPE is also relatively stable, making it ideal for use in experiments. However, OPE is not suitable for use in humans, as it is not known to be safe or effective for use in humans.
Orientations Futures
The use of OPE in scientific research is still in its early stages, and there is still much to be learned about its effects on the body and its potential applications. Future research could focus on further understanding the effects of OPE on the release of neurotransmitters, as well as its potential therapeutic applications. Additionally, further research could focus on the potential of OPE as a tool for understanding the effects of dopamine on the development of neural networks. Finally, further research could focus on the potential of OPE as a tool for understanding the effects of dopamine on the metabolism of dopamine in the brain.
Méthodes De Synthèse
The synthesis of OPE is relatively straightforward, using the reaction of leucine with ethyl chloroformate, followed by a hydrolysis reaction. The resulting compound is OPE, which can then be purified using standard chromatographic techniques.
Propriétés
IUPAC Name |
2-(oxolan-3-yl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-7-10(9-3-6-13-8-9)12-4-1-2-5-12/h9-10H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWDLZJOPIGCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

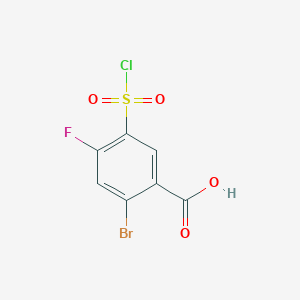
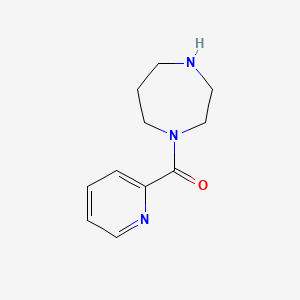
![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)
![4-[1-(methylamino)ethyl]phenol](/img/structure/B6142655.png)
![7-{bicyclo[2.2.1]heptan-2-ylmethyl}-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6142658.png)
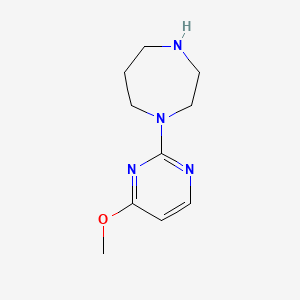
![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)
![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)
![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)
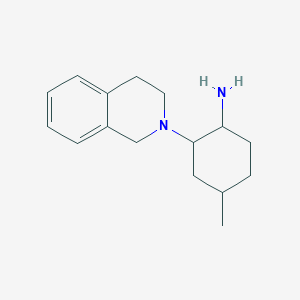
![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)
![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)
